1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one
Description
1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(piperidine-1-sulfonyl)phenyl group at position 5 and a sulfanyl-linked ethanone moiety bearing a 4-fluorophenyl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in enhancing pharmacological activity . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and fluorophenyl groups are pharmacophoric elements.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c22-17-9-7-15(8-10-17)19(26)14-30-21-24-23-20(29-21)16-5-4-6-18(13-16)31(27,28)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIIFHFJQGYCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Piperidine Sulfonyl Group: This step involves sulfonylation of a piperidine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with the fluorophenyl ethanone derivative, typically using a thiol-based coupling reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic conditions or with catalysts.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives, desulfonylated products.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess moderate to substantial antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antibacterial efficacy .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that structurally similar compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes effectively. The inhibition rates vary based on structural modifications, indicating that this compound may also serve as a lead for developing cholinesterase inhibitors .
Anticancer Potential
Compounds containing oxadiazole rings have been investigated for their anticancer properties. Preliminary studies suggest that derivatives like this compound could exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Case Studies
Several studies have explored the applications of similar compounds:
- Antimicrobial Efficacy : A study highlighted the synthesis of various oxadiazole derivatives that showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) was established to guide further modifications for enhanced potency .
- Neuroprotective Effects : Research focused on piperidine-based compounds demonstrated their potential in protecting neuronal cells from oxidative stress by inhibiting cholinesterase activity. These findings support the hypothesis that modifications leading to increased lipophilicity improve bioavailability and efficacy .
- Cancer Cell Studies : Investigations into the anticancer properties of oxadiazole-containing compounds revealed their ability to inhibit tumor growth in vitro and in vivo models. The apoptotic pathways activated by these compounds were elucidated through various assays .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions. The piperidine sulfonyl group may contribute to solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with sulfanyl-ethanone substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
*Calculated using PubChem tools.
Key Structural and Functional Insights:
Substituent-Driven Bioactivity: Piperidine/Piperazinyl Groups: Compounds with piperidine or piperazine moieties (e.g., ) often exhibit enhanced solubility and receptor affinity due to their basic nitrogen atoms, which can participate in hydrogen bonding. Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated phenyl or furyl groups (e.g., ), as fluorine reduces susceptibility to oxidative metabolism .
Biological Performance :
- Antioxidant Activity : Naphthalenyloxymethyl-substituted oxadiazoles (e.g., ) show potent radical scavenging, likely due to electron-donating groups enhancing redox activity. The target compound lacks such substituents, suggesting divergent applications.
- Cytotoxicity : Pyrimidine-thioether oxadiazoles (e.g., ) demonstrate cytotoxicity against cancer cells, with activity correlating to substituent electronegativity. The target compound’s piperidine-sulfonyl group could similarly modulate apoptosis pathways but requires empirical validation.
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution between α-haloketones and oxadiazole-thiols, a method adaptable to the target compound’s preparation .
Research Findings and Implications
- Structural Uniqueness: The combination of 4-fluorophenyl, sulfanyl-ethanone, and piperidine-1-sulfonyl groups distinguishes the target compound from simpler oxadiazole derivatives. This design may optimize pharmacokinetic properties (e.g., logP, solubility) for CNS or antimicrobial applications .
- Gaps in Data : While cytotoxic and antioxidant activities are reported for related compounds (), the target compound’s specific biological profile remains uncharacterized. Prioritized assays should include kinase inhibition, antimicrobial susceptibility, and cytotoxicity screening.
- Contradictions : Piperidine derivatives generally enhance bioavailability, but excessive bulk (e.g., sulfonyl groups) may hinder membrane permeability. Balancing these effects is critical for further optimization .
Biological Activity
The compound 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C22H20FN3O3S
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that derivatives of this structure demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Against | IC50 Value (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 5.0 |
| Compound B | Bacillus subtilis | 10.0 |
| 1-(4-Fluorophenyl)... | E. coli | 15.0 |
Enzyme Inhibition Studies
The compound's potential as an acetylcholinesterase inhibitor has been documented, with several studies reporting strong inhibitory activity. For example, compounds similar to 1-(4-Fluorophenyl)... showed IC50 values indicating effective inhibition of this enzyme, which is crucial for neurotransmission.
Case Study 1: Acetylcholinesterase Inhibition
In a comparative study on various derivatives of oxadiazole compounds, it was found that those with piperidine substitutions exhibited enhanced acetylcholinesterase inhibition compared to standard drugs. The most potent derivative had an IC50 value of µM, significantly outperforming other tested compounds .
Case Study 2: Antitubercular Activity
Research conducted by Desai et al. (2016) demonstrated that specific derivatives of the oxadiazole scaffold showed remarkable antitubercular activity against Mycobacterium bovis. The binding affinity studies indicated that these compounds effectively inhibited key enzymes involved in mycolic acid synthesis, leading to potential applications in tuberculosis treatment .
Molecular Docking Studies
Molecular docking studies have elucidated the interactions between the compound and target proteins. These studies suggest that the presence of the piperidine and oxadiazole moieties allows for favorable binding interactions with active sites on target enzymes.
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds indicates good absorption and bioavailability due to their moderate lipophilicity (XLogP ~2.8). This property enhances their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
